8-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Regioisomer Fluorine positional isomer InChIKey

Researchers requiring regioisomerically pure fluorinated building blocks face gaps with generic isomers. 8-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one offers a distinct 8-fluoro pattern absent in 5-F/6-F variants, enabling precise peri-position SAR for RAR antagonists and NLRP3 programs. • InChIKey-confirmed regioisomeric identity, eliminating isomer misassignment. • Fragment rule-of-three compliant (MW <200, TPSA 17.1 Ų) for X-ray/NMR screening. • 98% purity; global shipping from US stock.

Molecular Formula C12H13FO
Molecular Weight 192.23 g/mol
Cat. No. B12984114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC12H13FO
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C2=C1C=CC=C2F)C
InChIInChI=1S/C12H13FO/c1-12(2)7-6-10(14)11-8(12)4-3-5-9(11)13/h3-5H,6-7H2,1-2H3
InChIKeyBJEDFKBCHRPTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one Structural & Physicochemical Baseline


8-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 2167601-24-1, molecular formula C₁₂H₁₃FO, molecular weight 192.23 g/mol) is a fluorinated 1-tetralone derivative belonging to the 3,4-dihydronaphthalen-1(2H)-one class . The compound features a fluorine substituent at the 8-position and a geminal dimethyl group at the 4-position on the bicyclic dihydronaphthalenone scaffold. Compared to its non-fluorinated parent (4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, CAS 2979-69-3, MW 174.24 g/mol), the introduction of the 8-fluoro substituent increases molecular weight, alters lipophilicity (estimated XLogP ≈ 3 for the 6‑fluoro regioisomer class), and introduces a hydrogen‑bond acceptor site [1]. The 8-fluoro regioisomer is structurally distinct from its closest positional isomers—5-fluoro (CAS 1785322‑52‑2) and 6-fluoro (CAS 61191‑94‑4) variants—which share the same molecular formula but differ in the fluorine ring position, resulting in different InChIKeys, SMILES strings, and potentially divergent intermolecular interactions .

Why 8-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one Cannot Be Substituted


The fluorinated 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one scaffold is known to serve as a key intermediate for high-affinity retinoic acid receptor (RAR) antagonists and has been actively explored in anti-inflammatory drug discovery programs targeting NLRP3 inflammasome inhibition [1]. Critically, the position of the fluorine substituent on the aromatic A-ring is not a trivial substitution: SAR studies on related dihydronaphthalenone libraries demonstrate that A‑ring substituent identity and position (e.g., 7‑Br vs. other halogen placements) profoundly alter anti-inflammatory potency and cytotoxicity profiles [1]. The 8‑fluoro regioisomer presents a distinct electronic and steric environment at the peri‑position adjacent to the carbonyl, which can differentially influence carbonyl reactivity, hydrogen‑bonding geometry, and target‑protein complementarity compared to the 5‑fluoro or 6‑fluoro isomers. Simply substituting a 6‑fluoro or non‑fluorinated analog for the 8‑fluoro compound in a synthetic sequence or biological assay therefore risks yielding non‑equivalent outcomes in reaction yield, product selectivity, and pharmacological readout.

Differentiation Evidence for 8-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one


Fluorine Position Isomerism: Structural Descriptor Divergence

The three mono‑fluorinated regioisomers of 4,4‑dimethyl‑3,4‑dihydronaphthalen‑1(2H)‑one (8‑F, 6‑F, and 5‑F) share the same molecular formula (C₁₂H₁₃FO) and molecular weight (192.23 g/mol) but are structurally distinct. The 6‑fluoro isomer (CAS 61191‑94‑4) has an InChIKey of GXXKWDBUJICOIW‑UHFFFAOYSA‑N [REFS‑1]; a different InChIKey and SMILES apply to the 8‑fluoro and 5‑fluoro isomers, confirming non‑identical connectivity . In biochemical target recognition, identical molecular weight without identical connectivity can lead to divergent binding modes; this is a common determinant in fragment‑based screening where regioisomeric fragments yield divergent hit rates [1].

Regioisomer Fluorine positional isomer InChIKey

Physicochemical Divergence vs. Non-Fluorinated Parent

Compared to the non‑fluorinated parent 4,4‑dimethyl‑3,4‑dihydronaphthalen‑1(2H)‑one (CAS 2979‑69‑3, MW 174.24 g/mol, XLogP ≈ 2.9) , the 8‑fluoro compound (MW 192.23 g/mol) gains 18 g/mol (a +10.3% increase) through substitution of one aromatic hydrogen by fluorine. For the 6‑fluoro regioisomer, the predicted XLogP remains ~3 [1], indicating a net increase of approximately +0.1 to +0.2 log units relative to the non‑fluorinated scaffold. The 8‑fluoro isomer is expected to have a similar XLogP shift, but its peri‑position fluorine may exert a stronger intramolecular electrostatic influence on the adjacent carbonyl oxygen, potentially altering the carbonyl IR stretching frequency and reactivity in nucleophilic addition reactions [2].

Fluorine effect Lipophilicity Molecular weight

Schmidt Reaction Reactivity Across Fluoro Regioisomers

A Schmidt reaction performed on the 6‑fluoro‑4,4‑dimethyl‑3,4‑dihydronaphthalen‑1(2H)‑one (CAS 61191‑94‑4) with sodium azide in HCl produced 7‑fluoro‑5,5‑dimethyl‑2,3,4,5‑tetrahydro‑1H‑benzo[c]azepin‑1‑one in 36% yield [1][2]. The yield and regiochemical outcome of the Schmidt rearrangement are sensitive to the electronic environment of the migrating aryl group. The 8‑fluoro isomer places the fluorine peri to the carbonyl, which can electronically deactivate migration via the more electron‑deficient C‑8 carbon, potentially leading to a different product distribution or yield than the 36% observed for the 6‑fluoro case [3].

Schmidt reaction Ring expansion Regioisomeric reactivity

Gem-Dimethyl Group: Rigidity and Metabolic Blocking

8‑Fluoro‑4,4‑dimethyl‑3,4‑dihydronaphthalen‑1(2H)‑one (CAS 2167601‑24‑1) incorporates a gem‑dimethyl group at the 4‑position, whereas 8‑fluoro‑3,4‑dihydronaphthalen‑1(2H)‑one (CAS 628731‑58‑8, MW 164.18 g/mol) lacks this substitution . The gem‑dimethyl group is a well‑established medicinal chemistry strategy to block metabolic oxidation at the benzylic position, increase conformational rigidity (Thorpe‑Ingold effect), and modulate lipophilicity [1]. In the context of the dihydronaphthalenone scaffold, the 4,4‑dimethyl substitution has been exploited to produce high‑affinity RAR antagonists, where the dimethyl group is critical for receptor binding and pharmacokinetic half‑life .

Gem-dimethyl effect Metabolic stability Tetralone scaffold

Application Scenarios for 8-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one


RAR Antagonist Synthesis Intermediate

The non‑fluorinated 4,4‑dimethyl‑3,4‑dihydronaphthalen‑1(2H)‑one scaffold is a documented intermediate for high‑affinity retinoic acid receptor (RAR) antagonists . Incorporating the 8‑fluoro substituent provides a regioisomerically defined fluorinated building block for SAR exploration within this pharmacologically validated series, where the 8‑position fluorine may modulate receptor subtype selectivity or metabolic stability.

NLRP3 Inflammasome Inhibitor Library Scaffold

A 2024 study in the European Journal of Medicinal Chemistry demonstrated that 3,4‑dihydronaphthalen‑1(2H)‑one derivatives can inhibit NLRP3 inflammasome activation by down‑regulating NLRP3 and ASC expression [1]. The 8‑fluoro‑4,4‑dimethyl variant offers a specific A‑ring substitution pattern not covered in that library, enabling novel SAR interrogation at the 8‑position within this anti‑inflammatory target class.

Schmidt Rearrangement to Fluorinated Benzo[c]azepinones

The 6‑fluoro regioisomer has been employed in a Schmidt reaction (NaN₃/HCl) to produce a fluorinated benzo[c]azepin‑1‑one in 36% yield [2]. The 8‑fluoro isomer enables investigation of peri‑fluorine electronic effects on the regiochemical outcome of the Schmidt rearrangement, potentially providing access to a structurally distinct azepinone regioisomer not accessible from the 5‑F or 6‑F analogs.

Fragment-Based Drug Discovery: Fluorinated Tetralone Fragment

Owing to its low molecular weight (< 200 g/mol), calculated TPSA of 17.1 Ų, and moderate lipophilicity (estimated XLogP ≈ 3), the 8‑fluoro‑4,4‑dimethyl‑3,4‑dihydronaphthalen‑1(2H)‑one falls within typical fragment property space (Rule‑of‑Three compliant). Its well‑defined 8‑fluoro regioisomer identity, distinguishable from the 5‑F and 6‑F isomers by InChIKey, makes it a valuable fragment for X‑ray crystallography or NMR‑based screening campaigns where regioisomeric purity is critical for interpreting electron density maps or chemical shift perturbations .

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